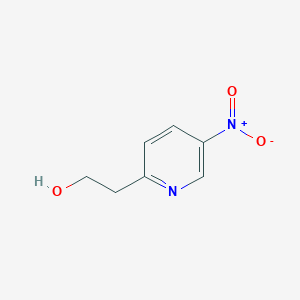

2-(5-Nitropyridin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-nitropyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c10-4-3-6-1-2-7(5-8-6)9(11)12/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDGEJIEPUQPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(5-Nitropyridin-2-yl)ethanol: A Versatile Building Block for Drug Discovery

Abstract

The nitropyridine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into pharmaceutical agents due to its unique electronic properties and versatile reactivity.[1][2] This guide provides a comprehensive technical overview of a robust synthetic pathway and a detailed characterization workflow for 2-(5-Nitropyridin-2-yl)ethanol, a valuable yet under-documented derivative. While structurally related compounds such as 2-(5-ethylpyridin-2-yl)ethanol are recognized as key intermediates in the synthesis of commercial drugs, this guide elucidates a proposed, field-proven strategy for accessing the nitro-substituted analogue.[3][4] We will explore the causality behind the selection of precursors, reagents, and analytical techniques, offering researchers and drug development professionals a practical framework for the synthesis, purification, and structural validation of this promising molecule.

Introduction and Strategic Rationale

This compound (Molecular Formula: C₇H₈N₂O₃, Molecular Weight: 184.15 g/mol ) is an organic compound featuring a pyridine ring substituted with a nitro group at the 5-position and an ethanol group at the 2-position, connected by a direct carbon-carbon bond. The strategic importance of this molecule lies in its dual functionality:

-

The Nitropyridine Core: The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution and providing a handle for further chemical modification, such as reduction to a highly versatile amino group.

-

The Ethanol Side-Chain: The primary alcohol offers a site for esterification, etherification, or oxidation, enabling the molecule's integration into larger, more complex structures.

This combination makes this compound an attractive building block for generating libraries of novel compounds for high-throughput screening and targeted drug design. This document outlines a reliable synthetic approach starting from a common precursor, followed by a rigorous characterization protocol to ensure structural integrity and purity.

Proposed Synthetic Pathway and Experimental Protocols

A robust synthesis requires a logical sequence of high-yielding reactions that are amenable to scale-up. Our proposed pathway leverages a well-established precursor, 2-chloro-5-nitropyridine, and employs a modern cross-coupling reaction to construct the C-C bond, a method chosen for its efficiency and substrate tolerance.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Nitropyridin-2-yl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(5-Nitropyridin-2-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Nitropyridine derivatives are recognized as versatile precursors for a wide array of biologically active molecules, demonstrating activities from anticancer to antimicrobial.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the compound's chemical identity, structural features, core physicochemical parameters, and spectroscopic profile. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of key properties such as solubility and pKa, emphasizing the causality behind methodological choices. The guide aims to serve as an authoritative resource, grounding its claims in established scientific principles and providing a robust framework for the reliable characterization of this and similar molecules.

Introduction and Chemical Identity

This compound is an organic compound featuring a pyridine ring substituted with a nitro group and an ethanol side chain. The presence of the electron-withdrawing nitro group, the basic pyridine nitrogen, and the hydrophilic ethanol moiety imparts a unique combination of chemical characteristics that are critical for its application in synthesis and drug design. Nitropyridines are pivotal building blocks in the synthesis of pharmaceutical agents.[1][2] Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its behavior in various chemical and biological systems, including its reactivity, stability, solubility, and potential interactions with biological targets.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₈N₂O₃ | [3] |

| Molecular Weight | 168.15 g/mol | - |

| CAS Number | 1260740-65-5 | [2] |

| Canonical SMILES | C1=CC(=CN=C1CCO)[O-] | - |

| InChI Key | Not readily available | - |

Note: While some databases refer to related structures, the molecular formula and weight have been calculated for the specific title compound.

Core Physicochemical Properties

The interplay of the functional groups in this compound dictates its physical and chemical behavior. These properties are summarized below and are essential for designing experimental conditions, formulating solutions, and predicting bioavailability.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Methodological Insight |

| Appearance | Expected to be a solid at room temperature. | Based on analogous compounds like 2-(5-Nitro-2-pyridyloxy)ethanol, which is a white to off-white solid.[4] |

| Melting Point | 112-114°C (for the related 2-(5-Nitro-2-pyridyloxy)ethanol) | The melting point provides a crucial measure of purity and lattice energy. The value for the closely related ether analog suggests a crystalline solid with significant intermolecular forces.[4] |

| Boiling Point | Predicted: 355.7±27.0 °C | This is a predicted value for the ether analog, as nitropyridines can be thermally sensitive and may decompose before boiling.[4][5] |

| Solubility | Expected to be soluble in polar organic solvents. | The ethanol group imparts polarity and hydrogen bonding capability, suggesting solubility in solvents like methanol, ethanol, and DMSO. Aqueous solubility is likely pH-dependent due to the pyridine nitrogen.[2] |

| pKa (Predicted) | Predicted: 13.97±0.10 (for the hydroxyl proton of the ether analog) | The acidity of the ethanol proton and the basicity of the pyridine nitrogen are key parameters. The pyridine nitrogen's pKa will be significantly lowered by the electron-withdrawing nitro group. |

Spectroscopic and Structural Characterization

A robust analytical characterization is essential to confirm the identity and purity of this compound. The expected spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethanol side chain.

-

Aromatic Region (δ 7.5-9.5 ppm): Three protons will appear in this region. The proton adjacent to the nitro group will be the most deshielded (highest ppm).

-

Aliphatic Region (δ 3.0-5.0 ppm): Two triplets are expected for the -CH₂-CH₂-OH group, corresponding to the methylene group adjacent to the pyridine ring and the methylene group adjacent to the hydroxyl group. A broad singlet for the hydroxyl proton (-OH) will also be present.

-

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each unique carbon atom in the molecule. The carbon atom attached to the nitro group will be significantly downfield.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Electron Ionization (EI-MS): This technique would likely show a prominent molecular ion peak (M⁺) at m/z 168. Key fragmentation patterns would involve the loss of the ethanol side chain or components of the nitro group.

-

Electrospray Ionization (ESI-MS): A softer ionization technique, ESI-MS run in positive mode would show the protonated molecule [M+H]⁺ at m/z 169. This is particularly useful for confirming the molecular weight with minimal fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected around 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C=N and C=C Stretches: Aromatic ring vibrations will be observed in the 1400-1600 cm⁻¹ region.

Stability and Reactivity Profile

The stability of this compound is a critical consideration for its storage, handling, and application.

-

pH Sensitivity: Nitropyridine derivatives can be susceptible to degradation under strongly acidic or basic conditions.[7] The N-oxide group in related compounds can be protonated in strong acid, altering reactivity, while strong bases can facilitate nucleophilic attack on the pyridine ring.[5]

-

Photodegradation: Aromatic nitro compounds are often sensitive to UV light, which can lead to complex degradation pathways.[5][7] Therefore, it is recommended to store the compound and its solutions protected from light.

-

Reactivity: The nitro group is susceptible to reduction to an amino group using various reducing agents.[2][5] This transformation is a common synthetic strategy for creating more complex derivatives. The hydroxyl group can undergo typical alcohol reactions, such as oxidation or esterification.

Authoritative Experimental Protocols

The following protocols are presented as self-validating systems for determining critical physicochemical properties. They include steps for calibration and quality control to ensure data integrity.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted OECD Guideline 105 and the shake-flask method, considered the "gold standard" for solubility measurement.[8][9]

Rationale: This method directly measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing a thermodynamically accurate solubility value.[9] Using buffers at different pH values is critical for ionizable compounds like pyridines, as solubility can change dramatically with protonation state.

Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 4.0, 7.4, and 9.0) and deionized water.

-

Calibration: Calibrate an analytical instrument (e.g., HPLC-UV) by preparing a standard curve with known concentrations of the compound in the relevant solvent.

-

Equilibration: Add an excess amount of this compound to separate flasks containing each buffer and the deionized water. Ensure enough solid is present so that it remains visible after equilibration.

-

Agitation: Seal the flasks and place them in a mechanical shaker or on a stirrer in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the samples to pellet the solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant from each flask.

-

Filtration (Optional but Recommended): Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound to remove any remaining microparticulates.

-

Analysis: Dilute the filtrate as necessary and analyze its concentration using the pre-calibrated HPLC-UV method.

-

Calculation: Determine the solubility in mg/L or mol/L from the measured concentration. The experiment should be performed in triplicate to ensure reproducibility.

Protocol: Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly precise and common method for determining the dissociation constant (pKa) of ionizable compounds.[10][11][12]

Rationale: This method involves monitoring the pH of a solution as a titrant (acid or base) is added.[12][13] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[11] For poorly soluble compounds, a co-solvent system may be necessary, with subsequent extrapolation to aqueous conditions.[10][14]

Methodology:

-

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[13]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12][13]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of bases.[12][13]

-

Titration (for Pyridine pKa):

-

Place the solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature.

-

Immerse the calibrated pH electrode.

-

Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is the pH value at the half-equivalence point (the point where half the volume of titrant needed to reach the equivalence point has been added).

-

Safety and Handling

While specific toxicity data for this compound is not widely available, standard laboratory precautions should be taken when handling this and related nitropyridine compounds.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[5][15]

Conclusion

This compound is a multifaceted compound whose physicochemical properties are governed by the interplay of its nitropyridine core and ethanol substituent. This guide has provided a detailed overview of its chemical identity, key physical parameters, spectroscopic signature, and stability considerations. The experimental protocols detailed herein offer a robust, self-validating framework for the empirical determination of its solubility and pKa, which are critical for any application in drug discovery and development. By synthesizing theoretical predictions with practical, authoritative methodologies, this document serves as a vital resource for scientists working with this important class of molecules.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

- Avdeef, A., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Kwakman, P. H. M., et al. (2011). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Analytice. OECD n°120 : Dissolution behaviour in the laboratory. Available from: [Link]

-

KREATiS. High-accuracy water solubility determination using logK. Available from: [Link]

-

EPP Ltd. List of OECD Test Methods for Physico-Chemical Testing. Available from: [Link]

-

ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

GovInfo. 304 Subpart E—Product Properties Test Guidelines P C C = / -. Available from: [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

-

Alchem.Pharmtech. CAS 143071-39-0 | 2-(5-Nitropyridin-2-yloxy)ethanol. Available from: [Link]

-

PMC - NIH. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available from: [Link]

-

ChemBK. 2-(5-Ethyl-2-pyridinyl)ethanol. Available from: [Link]

-

ResearchGate. 2-(5-Ethylpyridin-2-yl)ethanol | Request PDF. Available from: [Link]

-

Manipal Research Portal. 2-(5-ethylpyridin-2-yl)ethanol. Available from: [Link]

-

Agilent. ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Available from: [Link]

-

PubChem. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144. Available from: [Link]

-

NIST WebBook. Ethanol, 2-mercapto-. Available from: [Link]

-

GSRS. N-ETHYL-5-NITROPYRIDIN-2-AMINE. Available from: [Link]

-

PubChem - NIH. 5-Nitropyridin-2-ol | C5H4N2O3 | CID 79453. Available from: [Link]

-

PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Available from: [Link]

-

Oxford Instruments. X-Pulse | Spectra - Magnetic Resonance. Available from: [Link]

-

NIST WebBook. 2-Amino-5-nitropyridine. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound (EVT-1694971) | 1260740-65-5 [evitachem.com]

- 3. 2-(6-methyl-5-nitropyridin-2-yl)ethanol | 1419604-56-0 [chemicalbook.com]

- 4. 2-(5-Nitro-2-pyridyloxy)ethanol | 143071-39-0 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. X-Pulse | Spectra [nmr.oxinst.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. eppltd.com [eppltd.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-(5-Nitropyridin-2-yl)ethanol and Its Structural Isomers: A Resource for Chemical Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of pyridine rings provides a robust scaffold for the development of novel molecules with tailored properties. Among these, nitropyridine derivatives are of significant interest due to their versatile reactivity and diverse biological activities. This guide provides a comprehensive technical overview of "2-(5-Nitropyridin-2-yl)ethanol" and its closely related structural isomers, offering insights into their synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

Introduction and Structural Clarification

The nomenclature "this compound" can be ambiguous and has led to confusion in chemical databases and literature. It is crucial to distinguish between three distinct isomers, differentiated by the linker between the 5-nitropyridine core and the ethanol moiety. This guide will address all three compounds, with a primary focus on the user-requested, yet less documented, carbon-carbon linked variant.

The Three Isomers:

-

This compound (C-C linked): The ethanol group is directly attached to the pyridine ring via a carbon-carbon bond.

-

2-((5-Nitropyridin-2-yl)amino)ethanol (Amino-linked): An amino group (-NH-) connects the pyridine ring and the ethanol moiety.

-

2-(5-Nitropyridin-2-yloxy)ethanol (Ether-linked): An oxygen atom (-O-) forms an ether linkage between the two structural components.

The distinct nature of these linkers profoundly influences the physicochemical properties, reactivity, and potential biological activity of each molecule.

Physicochemical Properties and Identification

A clear identification of these compounds begins with their unique Chemical Abstracts Service (CAS) numbers and molecular structures.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1260740-65-5 | C₇H₈N₂O₃ | 168.15 |

| 2-((5-Nitropyridin-2-yl)amino)ethanol | 25948-12-3 | C₇H₉N₃O₃ | 183.17 |

| 2-(5-Nitropyridin-2-yloxy)ethanol | 143071-39-0 | C₇H₈N₂O₄ | 184.15 |

Molecular Structures:

To visually delineate the differences between these isomers, their molecular structures are presented below.

Caption: Molecular structures of the three isomers.

Synthesis and Experimental Protocols

The synthetic routes to these compounds are distinct, reflecting the nature of the chemical bond being formed.

Synthesis of this compound (C-C linked)

The synthesis of this isomer is less commonly reported. One plausible approach involves a cross-coupling reaction.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on standard cross-coupling reactions):

-

Preparation of the Organometallic Reagent: A protected ethanol derivative, such as 2-(tetrahydropyran-2-yloxy)ethylzinc chloride, is prepared from the corresponding Grignard reagent and zinc chloride.

-

Cross-Coupling: To a solution of 2-chloro-5-nitropyridine in an appropriate solvent (e.g., THF), a palladium catalyst (e.g., Pd(PPh₃)₄) is added under an inert atmosphere. The organometallic reagent is then added dropwise, and the reaction mixture is heated to reflux.

-

Workup and Deprotection: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, quenched with a mild acid (e.g., NH₄Cl solution), and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The protecting group is then removed under acidic conditions (e.g., dilute HCl in methanol).

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Synthesis of 2-((5-Nitropyridin-2-yl)amino)ethanol (Amino-linked)

This isomer is more readily synthesized via nucleophilic aromatic substitution.

Synthetic Pathway:

Caption: Synthetic pathway for 2-((5-Nitropyridin-2-yl)amino)ethanol.

Detailed Experimental Protocol:

-

Reaction Setup: A mixture of 2-chloro-5-nitropyridine (1 equivalent), ethanolamine (1.1 equivalents), and a base such as potassium carbonate (1.5 equivalents) is suspended in a polar aprotic solvent like dimethylformamide (DMF).

-

Reaction Conditions: The mixture is heated to a temperature range of 80-100 °C and stirred for several hours until the starting material is consumed (monitored by TLC).

-

Workup: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration.

-

Purification: The crude solid is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2-((5-Nitropyridin-2-yl)amino)ethanol.

Synthesis of 2-(5-Nitropyridin-2-yloxy)ethanol (Ether-linked)

The synthesis of the ether-linked isomer also proceeds through a nucleophilic aromatic substitution, using an alkoxide.

Synthetic Pathway:

Caption: Synthetic pathway for 2-(5-Nitropyridin-2-yloxy)ethanol.

Detailed Experimental Protocol:

-

Formation of the Alkoxide: To a solution of ethylene glycol (excess) in a dry aprotic solvent such as THF, a strong base like sodium hydride (1.1 equivalents relative to the limiting reagent) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases.

-

Substitution Reaction: A solution of 2-chloro-5-nitropyridine (1 equivalent) in THF is then added dropwise to the prepared alkoxide solution. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield 2-(5-Nitropyridin-2-yloxy)ethanol.

Characterization and Spectroscopic Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Features:

| Technique | This compound | 2-((5-Nitropyridin-2-yl)amino)ethanol | 2-(5-Nitropyridin-2-yloxy)ethanol |

| ¹H NMR | Aromatic protons, triplet for -CH₂- attached to the ring, triplet for -CH₂-OH, and a broad singlet for the -OH proton. | Aromatic protons, multiplets for the two -CH₂- groups of the ethanolamine chain, a broad singlet for the -NH proton, and a broad singlet for the -OH proton. | Aromatic protons, and two distinct triplets for the -O-CH₂-CH₂-OH protons, and a broad singlet for the -OH proton. |

| ¹³C NMR | Aromatic carbons, and two aliphatic carbons for the ethanol side chain. | Aromatic carbons, and two aliphatic carbons for the ethanolamine side chain. | Aromatic carbons, and two aliphatic carbons for the ethylene glycol side chain. |

| IR (cm⁻¹) | O-H stretch (~3300), C-H stretches (~2900), asymmetric and symmetric NO₂ stretches (~1520 and ~1350), C=N and C=C stretches (~1600-1400), and C-O stretch (~1050). | O-H and N-H stretches (~3300), C-H stretches (~2900), asymmetric and symmetric NO₂ stretches (~1520 and ~1350), C=N and C=C stretches (~1600-1400), and C-O stretch (~1050). | O-H stretch (~3300), C-H stretches (~2900), asymmetric and symmetric NO₂ stretches (~1520 and ~1350), C=N and C=C stretches (~1600-1400), and C-O ether stretch (~1250). |

| MS (ESI+) | [M+H]⁺ at m/z 169.06 | [M+H]⁺ at m/z 184.07 | [M+H]⁺ at m/z 185.05 |

Applications in Research and Drug Development

Nitropyridine derivatives are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.[1] The nitro group can be readily reduced to an amino group, which can then be further functionalized.

-

As Intermediates in Medicinal Chemistry: These compounds can serve as precursors for the synthesis of various biologically active molecules, including potential anticancer, antiviral, and anti-inflammatory agents.[][3] The pyridine core is a common motif in many approved drugs.

-

In Materials Science: The electron-withdrawing nature of the nitro group and the coordinating ability of the pyridine nitrogen make these molecules interesting for applications in materials science, such as in the development of nonlinear optical materials or as ligands for metal complexes.

Safety and Handling

Nitropyridine derivatives should be handled with care, following standard laboratory safety procedures.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Specific Hazards:

Aromatic nitro compounds are generally considered to be toxic and may cause skin and eye irritation. Some may be harmful if swallowed or inhaled.

Conclusion

"this compound" and its amino- and ether-linked isomers are valuable chemical entities with distinct properties and synthetic pathways. A clear understanding of their structural differences is paramount for any researcher working in this area. This guide has provided a detailed overview of their synthesis, characterization, potential applications, and safe handling, serving as a foundational resource for their use in further scientific exploration and the development of novel chemical entities.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 150856, 2-(5-Nitro-2-pyridyloxy)ethanol. [Link]

-

Alchem Pharmtech. CAS 143071-39-0 | 2-(5-Nitropyridin-2-yloxy)ethanol. [Link]

-

Alchem Pharmtech. CAS 25948-12-3 | 2-((5-Nitropyridin-2-yl)aMino)ethanol. [Link]

-

Temple C Jr, Wheeler GP, Comber RN, Elliott RD, Montgomery JA. Synthesis of potential anticancer agents. Pyrido[4,3-b][4][5]oxazines and pyrido[4,3-b][4][5]thiazines. J Med Chem. 1983 Nov;26(11):1614-9.

-

G. A. M. El-Hag, K. M. A. El-Nour, and A. A. M. El-Reedy, "Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine," Molecules, vol. 13, no. 8, pp. 1735–1747, Aug. 2008. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

Biological activity of 2-(5-Nitropyridin-2-yl)ethanol derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(5-Nitropyridin-2-yl)ethanol and its Derivatives

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, serving as a "privileged structural motif" in drug design and featuring in approximately 14% of N-heterocyclic drugs approved by the FDA.[1][2] Among pyridine derivatives, those containing a nitro group—nitropyridines—have garnered significant attention for their diverse and potent biological activities.[1][2] The nitro group's strong electron-withdrawing nature modulates the electronic properties of the pyridine ring, enhancing its reactivity and interaction with biological targets. This guide focuses on a specific, promising subclass: this compound and its derivatives. These compounds serve as versatile building blocks for synthesizing a wide array of molecules with therapeutic potential, including anticancer, antimicrobial, and enzyme-inhibiting agents.[1][3] This document provides a comprehensive overview of their synthesis, broad-spectrum biological activities, structure-activity relationships (SAR), and key experimental protocols for their evaluation, tailored for researchers, scientists, and drug development professionals.

The Nitropyridine Scaffold: A Foundation for Bioactivity

Pyridine and its derivatives are fundamental heterocyclic structures widely employed in the development of pharmaceuticals, agrochemicals, and materials.[4][5][6] Their prevalence stems from their unique chemical properties and ability to form multiple hydrogen bonds and engage in π-π stacking interactions, which are critical for binding to biological macromolecules.

The introduction of a nitro group onto the pyridine ring, as in this compound, profoundly influences the molecule's chemical and biological profile. The nitro group acts as a powerful deactivating group, making the pyridine ring electron-deficient. This electronic feature is crucial for several reasons:

-

Enhanced Reactivity for Synthesis: It facilitates nucleophilic aromatic substitution reactions, allowing for the straightforward introduction of various functional groups to create diverse chemical libraries.[1][6]

-

Bio-reductive Activation: In hypoxic environments, such as those found in solid tumors or certain bacteria, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates, which can induce cellular damage. This is a well-known mechanism for nitroaromatic drugs.

-

Modulation of Target Binding: The electronic properties and hydrogen-bonding capacity of the nitro group can significantly contribute to the affinity and selectivity of the molecule for its biological target.

The this compound structure is particularly valuable as it provides two distinct points for chemical modification: the pyridine ring and the ethanol side-chain's hydroxyl group, enabling fine-tuning of its physicochemical and pharmacological properties.

Synthesis and Derivatization Strategies

The synthetic versatility of nitropyridines allows for the creation of a vast array of derivatives. The core scaffold and its subsequent modifications are accessible through established organic chemistry methodologies.

Synthesis of the Core Scaffold: this compound

The parent compound, this compound, can be synthesized from readily available starting materials. A common route involves the reaction of 5-nitropyridin-2-amine with ethylene oxide, typically under acidic conditions to facilitate the reaction.[3]

Exemplary Protocol: Synthesis of this compound

-

Reactant Preparation: Dissolve 5-nitropyridin-2-amine in a suitable solvent.

-

Reaction Initiation: Add hydrochloric acid to the solution to protonate the amine, followed by the careful introduction of ethylene oxide.[3]

-

Controlled Conditions: Maintain the reaction at a controlled temperature (e.g., room temperature) and pH to prevent side reactions and optimize the yield.[3]

-

Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product using column chromatography or recrystallization to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Key Derivatization Pathways

Starting from precursors like 2-chloro-5-nitropyridine or the core ethanol scaffold, a multitude of derivatives can be generated.

-

Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-5-nitropyridine is an excellent substrate for SNAr reactions. The chlorine atom can be displaced by various nucleophiles (alcohols, thiols, amines) to generate diverse ethers, thioethers, and amino-pyridine derivatives.[1][2]

-

Side-Chain Modification: The hydroxyl group of the ethanol moiety can be esterified or etherified to introduce different lipophilic or functional groups, which can modulate the compound's pharmacokinetic properties (e.g., cell permeability, metabolic stability).

-

Nitro Group Reduction: The nitro group can be reduced to an amine using agents like sodium borohydride or catalytic hydrogenation.[3] This resulting aminopyridine is a key intermediate that can be further functionalized via acylation, alkylation, or diazotization reactions to build more complex molecular architectures.

Figure 1: General synthetic and derivatization workflow for this compound derivatives.

Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug discovery in multiple therapeutic areas.

Anticancer and Antiproliferative Activity

The most extensively studied application of nitropyridine derivatives is in oncology.[4] They have shown potent activity against various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells.[1]

-

Mechanism of Action: A primary mechanism for their anticancer effect is the inhibition of cytosolic thioredoxin reductase 1 (TrxR1), an enzyme crucial for cellular redox balance and often overexpressed in cancer cells.[1][2] Other derivatives have been shown to induce apoptosis (programmed cell death) through the intrinsic pathway, characterized by increased generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[7]

-

Quantitative Data: The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀).

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Nitropyridine-linked thiazolidinones | Not Specified | Potent Activity | [2] |

| Ruthenium complex with 3,5-dinitropyridine | MCF7, HeLa | Significant | [1] |

| 5-Nitrofuran-Thiazolidinone Hybrid (14b) | MDA-MB-231 | 6.61 | [7] |

| 5-Nitrofuran-Thiazolidinone Hybrid (14b) | MCF-7 | 1-5 (active conc.) | [7] |

Enzyme Inhibition

Beyond cancer, these derivatives have shown potent inhibitory activity against various enzymes.

-

Urease and Chymotrypsin Inhibition: Certain 5-nitropyridin-2-yl derivatives have demonstrated dual inhibition of chymotrypsin and urease, enzymes implicated in gastrointestinal pathologies and bacterial infections, respectively.[1][2]

-

Protoporphyrinogen Oxidase (PPO) Inhibition: This enzyme is a key target for herbicides. Pyridyloxy-substituted acetophenone oxime ethers containing the nitropyridine moiety have shown moderate PPO inhibitory activity.[1][2]

| Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |

| 5-(5-nitropyridin-2-yl)dioxane derivative | Chymotrypsin | 8.67 ± 0.1 | [1][2] |

| 5-(5-nitropyridin-2-yl)dioxane derivative | Urease | 29.21 ± 0.98 | [1][2] |

| Pyridyloxy-substituted acetophenone oxime ethers | PPO | 3.11 – 4.18 | [1][2] |

Antimicrobial and Other Activities

The nitropyridine scaffold is also a promising framework for developing agents against infectious diseases and agricultural pests.[5]

-

Antibacterial and Antifungal Activity: Derivatives have shown activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as various fungi.[1]

-

Antimalarial Activity: Some nitropyridine-based compounds have demonstrated potent antimalarial activity with IC₅₀ values in the nanomolar range.[2]

-

Insecticidal Activity: 2-Chloro-5-nitropyridine has been used as a starting material for a series of insecticides effective against agricultural pests.[1]

Mechanism of Action and Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount for rational drug design.

Elucidating the Anticancer Mechanism

As noted, a key anticancer mechanism involves the induction of the intrinsic apoptotic pathway. This process is a self-validating cascade where each step can be experimentally verified.

-

Initial Stimulus: The derivative induces cellular stress, often by increasing levels of Reactive Oxygen Species (ROS).

-

Mitochondrial Disruption: Elevated ROS leads to damage of the mitochondrial membrane, causing a decrease in the mitochondrial membrane potential (MMP).[7]

-

Apoptosome Formation: The damaged mitochondria release cytochrome c into the cytosol, which binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Cascade: The apoptosome activates caspase-9, which in turn activates the executioner caspase, caspase-3.[7]

-

Cell Death: Activated caspase-3 cleaves key cellular proteins, leading to the morphological changes characteristic of apoptosis.

Figure 2: The intrinsic apoptosis pathway as a mechanism of action for anticancer nitropyridine derivatives.

Key Structure-Activity Relationships (SAR)

Analysis of various nitropyridine derivatives has revealed several structural features that govern their biological activity:

-

The Nitro Group is Critical: The presence and position of the nitro group are often essential for high potency, likely due to its electronic effects and role in bioreduction.[1]

-

Enhancing Groups: The introduction of specific functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance antiproliferative activity.[4]

-

Detrimental Groups: Conversely, the presence of halogens or other bulky substituents can sometimes decrease antiproliferative activity, possibly due to steric hindrance at the target binding site.[4]

-

Substitution Position Matters: For antibacterial agents, the specific placement of substituents at the 5- and 6-positions of the pyridine ring has been found to be critical for potency.[5]

Gold-Standard Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential.

Protocol: In Vitro Cytotoxicity by MTT Assay

This assay assesses the metabolic activity of cells as a proxy for cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test derivative (e.g., from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis. The inclusion of controls validates the assay's performance.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at concentrations around its IC₅₀ value for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a DNA-intercalating agent that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

A dose-dependent increase in the Annexin V (+) populations provides strong evidence of apoptosis induction.

-

Figure 3: A logical workflow for the in vitro evaluation of novel anticancer derivatives.

Future Perspectives and Drug Development

The this compound scaffold and its derivatives represent a highly promising area for therapeutic innovation. The breadth of biological activities, coupled with their synthetic tractability, makes them attractive candidates for drug development programs.

Future research should focus on:

-

Lead Optimization: Systematically modifying the lead compounds based on SAR data to improve potency, selectivity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion).

-

Mechanism Deconvolution: For compounds with novel activities, detailed studies are needed to identify their precise molecular targets and signaling pathways.

-

Toxicity Profiling: A critical step is to evaluate the potential toxicity of these nitroaromatic compounds, including genotoxicity and off-target effects, to ensure a favorable therapeutic window.

-

In Vivo Efficacy: Promising candidates identified from in vitro studies must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the rich chemical space of this compound derivatives can be explored to uncover next-generation therapeutics for cancer, infectious diseases, and beyond.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health (NIH). [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health (NIH). [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health (NIH). [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

-

Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]

-

2-(5-Ethylpyridin-2-yl)ethanol. ResearchGate. [Link]

-

2-(5-ethylpyridin-2-yl)ethanol. Manipal Research Portal. [Link]

-

Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ResearchGate. [Link]

-

Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]

-

2-(5-Ethylpyridin-2-yl)ethanol. ResearchGate. [Link]ethanol_Acta_Crystallographica_Section_E_Structure_Reports_Online_E61_o492-o493)

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-1694971) | 1260740-65-5 [evitachem.com]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

The Enigmatic Building Block: A Technical Guide to 2-(5-Nitropyridin-2-yl)ethanol in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. These foundational units dictate the efficiency of a synthetic route and imbue the final molecule with its characteristic physicochemical and biological properties. Among the myriad of available scaffolds, nitrogen-containing heterocycles, and particularly pyridine derivatives, hold a privileged position. This guide delves into the synthetic potential of a lesser-explored yet highly promising building block: 2-(5-Nitropyridin-2-yl)ethanol .

This molecule is distinguished by a unique combination of reactive functional groups: a primary hydroxyl group amenable to a wide array of transformations, a nitro group that can be readily converted to a versatile amino functionality, and a pyridine ring activated by the electron-withdrawing nitro group, predisposing it to nucleophilic substitution and cross-coupling reactions. This trifecta of reactivity makes this compound a compelling starting material for the construction of diverse and complex molecular architectures, particularly in the pursuit of novel therapeutics and advanced materials.

This technical guide, designed for the practicing chemist, will navigate the synthesis, core reactivity, and potential applications of this intriguing building block. We will explore the causal relationships behind synthetic strategies and provide a framework for its effective utilization in research and development endeavors.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a building block's physical and chemical characteristics is fundamental to its successful application. While detailed experimental spectroscopic data for this compound is not widely available in the current literature, we can infer its key properties based on its structural analogues and the functional groups present.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 1260740-65-5 | EvitaChem[1] |

| Molecular Formula | C₇H₈N₂O₃ | - |

| Molecular Weight | 168.15 g/mol | - |

| Appearance | Likely a pale yellow solid or oil | Analogy to related nitropyridine derivatives |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | General solubility of similar polar molecules |

| ¹H NMR (Predicted) | Signals for the pyridine ring protons (3H), and two triplets for the ethanolic protons (CH₂CH₂OH, 4H), with the hydroxyl proton appearing as a broad singlet. The protons on the carbon adjacent to the oxygen will be downfield. | Standard NMR chemical shift principles |

| ¹³C NMR (Predicted) | Six distinct signals for the aromatic carbons of the pyridine ring and two signals for the aliphatic carbons of the ethanol side chain. The carbon bearing the hydroxyl group would be in the 50-70 ppm range. | Standard NMR chemical shift principles |

| IR Spectroscopy (Predicted) | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), aromatic C=C and C=N stretching (~1400-1600 cm⁻¹), and strong asymmetric and symmetric N-O stretching of the nitro group (~1530 and ~1350 cm⁻¹). | Characteristic infrared absorption frequencies |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 168.15. Fragmentation patterns would likely involve loss of the ethanol side chain or the nitro group. | - |

Synthesis of this compound: Plausible Synthetic Routes

While a definitive, peer-reviewed protocol for the synthesis of this compound is not readily found, established synthetic methodologies for related compounds allow for the confident postulation of several viable routes. The most logical starting material is the commercially available and synthetically versatile 2-chloro-5-nitropyridine.

Route 1: From 2-Chloro-5-nitropyridine and Ethylene Glycol

This approach leverages a nucleophilic aromatic substitution reaction, a cornerstone of pyridine chemistry. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring towards nucleophilic attack.

Reaction Principle: The alkoxide generated from ethylene glycol displaces the chloride at the 2-position of 2-chloro-5-nitropyridine. The use of a diol like ethylene glycol requires careful control of stoichiometry and reaction conditions to favor mono-substitution.

Caption: Plausible synthesis via nucleophilic aromatic substitution.

Experimental Considerations:

-

Base: A strong base such as sodium hydride (NaH) would be effective in deprotonating ethylene glycol. Alternatively, a weaker base like potassium carbonate (K₂CO₃) could be employed, often requiring higher temperatures.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) would be suitable for this type of reaction.

-

Temperature: The reaction temperature would likely range from room temperature to elevated temperatures (e.g., 80-100 °C), depending on the chosen base and solvent.

-

Selectivity: A key challenge is to control the reaction to favor the formation of the desired C-C bond over the thermodynamically more stable ether linkage, which would yield 2-(5-nitropyridin-2-yloxy)ethanol. Direct C-alkylation at the 2-position of a pyridine ring with an alcohol is not a standard transformation and may require more advanced organometallic approaches. A more plausible, though indirect, route would involve the conversion of the ethanol side chain to a suitable nucleophile.

Route 2: From 2-Methyl-5-nitropyridine

This route involves the functionalization of the methyl group at the 2-position.

Reaction Principle: The methyl group can be deprotonated with a strong base to form a nucleophilic carbanion, which can then react with an electrophile like formaldehyde.

Caption: Synthesis via functionalization of the 2-methyl group.

Experimental Considerations:

-

Base: A very strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) would be required to deprotonate the methyl group.

-

Electrophile: Formaldehyde is the simplest electrophile to introduce a hydroxymethyl group.

-

Homologation: The resulting 2-(5-nitropyridin-2-yl)methanol would then need to undergo a one-carbon homologation to yield the target ethanol derivative. This could be a multi-step process involving conversion of the alcohol to a leaving group (e.g., tosylate), displacement with a cyanide nucleophile, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent reduction.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three key functional components.

Reactions at the Hydroxyl Group

The primary alcohol functionality is a versatile handle for a variety of transformations.

-

Esterification: The hydroxyl group can be readily acylated to form esters using acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., triethylamine, pyridine), or through reaction with a carboxylic acid under standard conditions (e.g., Fischer esterification with a catalytic amount of strong acid).

-

Etherification: Ether synthesis can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(5-nitropyridin-2-yl)acetaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid would likely lead to the over-oxidation to the carboxylic acid.

Caption: Key transformations of the hydroxyl group.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, as it opens up a vast array of subsequent functionalization possibilities, including amide bond formation, diazotization, and reductive amination. The resulting 2-(5-aminopyridin-2-yl)ethanol is a valuable intermediate in its own right.

-

Catalytic Hydrogenation: This is often the cleanest method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel (Raney Ni) under a hydrogen atmosphere. The choice of solvent (e.g., ethanol, ethyl acetate) and pressure can be optimized.

-

Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

-

Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be effective for the chemoselective reduction of the nitro group.

Caption: Conversion to the corresponding aminopyridine.

Reactions Involving the Pyridine Ring

The presence of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution and facilitating cross-coupling reactions if the ethanol side chain is first converted to a leaving group.

-

Nucleophilic Aromatic Substitution (SNAr): While the 2-position is already substituted, the 6-position of the pyridine ring is also activated by the 5-nitro group and could potentially undergo SNAr with strong nucleophiles under forcing conditions.

-

Cross-Coupling Reactions: To engage in cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the hydroxyl group would first need to be converted into a halide (e.g., using SOCl₂ or PBr₃) or a triflate. The resulting 2-(2-haloethyl)-5-nitropyridine could then be coupled with boronic acids or amines. Alternatively, if starting from 2-chloro-5-nitropyridine, the ethanol moiety could be introduced via a cross-coupling reaction using an appropriate organometallic reagent.

Applications in the Synthesis of Biologically Active Molecules and Advanced Materials

While direct applications of this compound are not extensively documented, its structural motifs are present in numerous compounds of interest. The 2-substituted-5-aminopyridine core, readily accessible from the title compound, is a key pharmacophore in a variety of biologically active molecules. For instance, the related compound 2-(5-ethylpyridin-2-yl)ethanol is a known key intermediate in the synthesis of the antidiabetic drug pioglitazone.[2]

The 2-aminopyridine moiety is also a common starting point for the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with a broad range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The synthesis of these compounds often involves the condensation of a 2-aminopyridine with an α-haloketone.

Experimental Protocols (Illustrative)

Note: The following protocols are illustrative and based on general procedures for the synthesis of the precursors. They have not been validated for the specific synthesis of this compound and should be adapted and optimized by the user.

Protocol 1: Synthesis of 2-Hydroxy-5-nitropyridine (Precursor)

This one-pot procedure is adapted from a patented method.[3]

-

Nitration: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-aminopyridine to concentrated sulfuric acid in batches while maintaining the temperature between 10-20 °C.

-

Add concentrated nitric acid dropwise, keeping the temperature below 30 °C.

-

After the addition is complete, heat the mixture to 40-50 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Diazotization and Hydrolysis: Carefully pour the reaction mixture into ice water to quench the reaction, maintaining the temperature between 0-10 °C.

-

Slowly add an aqueous solution of sodium nitrite dropwise to perform the diazotization.

-

Adjust the pH of the solution with aqueous ammonia.

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry to afford 2-hydroxy-5-nitropyridine.

Protocol 2: Synthesis of 2-Chloro-5-nitropyridine (Precursor)

This procedure is based on standard methods for the chlorination of hydroxypyridines.

-

Chlorination: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine with phosphorus oxychloride (POCl₃) and a catalytic amount of phosphorus pentachloride (PCl₅).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction mixture by pouring it into ice water.

-

Neutralize the solution with a base (e.g., sodium carbonate).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-chloro-5-nitropyridine.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors.

-

General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards of Precursors:

-

Nitrating agents (concentrated nitric and sulfuric acids): Highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Chlorinating agents (POCl₃, PCl₅): Corrosive and react violently with water.

-

Nitroaromatic compounds: Many nitroaromatic compounds are toxic and potentially mutagenic or carcinogenic. Avoid inhalation, ingestion, and skin contact.

-

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound represents a building block of significant untapped potential. Its strategic combination of a modifiable hydroxyl group, a reducible nitro group, and an activated pyridine ring offers a wealth of synthetic opportunities. While detailed synthetic and reactivity data for this specific molecule are currently limited in the public domain, the foundational principles of organic chemistry and the known reactivity of its constituent functional groups provide a clear roadmap for its utilization.

Future research is warranted to develop and publish a robust and scalable synthesis for this compound and to fully characterize its spectroscopic and physicochemical properties. Furthermore, a systematic exploration of its reactivity and its application in the synthesis of novel compounds for biological screening and materials science will undoubtedly unlock the full potential of this versatile and promising building block. The insights provided in this guide are intended to serve as a solid foundation for such future endeavors.

References

- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2005). 2-(5-Ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Crystallographic Communications, 61(2), o492–o493. [Link]

Sources

The Ascendant Role of Nitropyridine Compounds in Modern Therapeutics

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, featuring in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Among pyridine derivatives, nitropyridines have emerged as a class of significant interest due to their unique electronic properties and synthetic versatility. The strong electron-withdrawing nature of the nitro group makes the pyridine core amenable to a wide range of chemical transformations, positioning nitropyridines as crucial intermediates and bioactive molecules in their own right.[2] This guide synthesizes current research to provide an in-depth analysis of the mechanisms, applications, and experimental validation of nitropyridine compounds, with a primary focus on their potential in oncology, inflammatory disorders, and other emerging therapeutic areas. We will explore their role as microtubule-targeting agents, inhibitors of key cellular kinases, and their potential as anti-inflammatory and neuroprotective agents, providing a technical framework for researchers and drug development professionals.

The Nitropyridine Scaffold: A Nexus of Reactivity and Bioactivity

The pyridine moiety is a "privileged structural motif" in drug design, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][3][4] The introduction of a nitro (-NO2) group fundamentally alters the electronic landscape of the ring, deactivating it towards electrophilic substitution but activating it for nucleophilic substitution reactions. This property makes nitropyridines exceptionally useful as precursors for constructing more complex heterocyclic systems that are often difficult to synthesize otherwise.[1][2] Compounds such as 2-chloro-5-nitropyridine are workhorse intermediates, enabling the synthesis of diverse libraries of compounds for screening.[1][2] Beyond their role as synthetic intermediates, the nitro group itself can be critical for biological activity, participating in redox reactions and specific binding interactions, leading to a spectrum of therapeutic effects including antitumor, antiviral, and anti-neurodegenerative activities.[1][3][4]

Core Mechanisms of Action: From Cytoskeletal Disruption to Kinase Inhibition

Nitropyridine derivatives achieve their therapeutic effects through diverse and specific molecular mechanisms. Understanding these pathways is critical for rational drug design and identifying new therapeutic opportunities.

Microtubule Destabilization in Oncology

A primary and well-characterized mechanism of action for certain nitropyridine analogues is the disruption of microtubule dynamics, a validated target for anticancer therapy.[5]

-

Target Interaction: Specific 3-nitropyridine compounds have been shown to bind to the colchicine-binding site at the interface of α- and β-tubulin subunits.[5]

-

Functional Consequence: This binding event inhibits the polymerization of tubulin heterodimers into microtubules. The resulting destabilization of the microtubule network disrupts the mitotic spindle, a critical apparatus for cell division.

-

Cellular Outcome: The failure to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[5] Notably, these compounds can display selectivity, showing potent cytotoxicity against cancer cell lines in nanomolar concentrations while having minimal effect on normal, non-dividing cells in the same range.[5]

Caption: Mechanism of 3-nitropyridine anticancer activity.

Kinase Inhibition

The nitropyridine scaffold serves as a basis for the synthesis of potent kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. For example, 2-amino-4-methyl-5-nitropyridine is a key starting material in an efficient synthesis of AZD7648, a highly selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the DNA damage response pathway.[1] By inhibiting DNA-PK, such compounds can sensitize cancer cells to radiation or chemotherapy.

Anti-inflammatory Pathways

While direct evidence for nitropyridines is emerging, related pyridine derivatives show significant anti-inflammatory activity, suggesting promising avenues of investigation.[6] The proposed mechanisms often involve the modulation of key inflammatory mediators.

-

Enzyme Inhibition: Derivatives of 3-hydroxy pyridine-4-one possess anti-inflammatory effects, which may be linked to their iron-chelating properties.[7] This is significant because key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are heme-dependent.[7]

-

Signaling Pathway Modulation: Related heterocyclic compounds have been shown to reduce inflammatory responses by down-regulating the Toll-like receptor 4/nuclear factor-κB (TLR4/NF-κB) signaling pathway.[8] This pathway is a central driver of the production of pro-inflammatory cytokines like TNF-α and IL-6.

Therapeutic Applications and Experimental Frameworks

The versatility of the nitropyridine scaffold has led to its exploration in several major therapeutic areas.

Oncology

The most robust data for nitropyridines lies in oncology. Their ability to act as microtubule-targeting agents makes them potent anticancer drugs against a broad range of cancer types.[5] Certain derivatives have shown high selectivity against specific cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).[1]

Table 1: In Vitro Cytotoxicity of Lead 3-Nitropyridine Analogs Against Cancer Cell Lines

| Compound | Cell Line (Cancer Type) | GI50 (Concentration for 50% Growth Inhibition) | Citation |

|---|---|---|---|

| 4AZA2891 | NCI-60 Panel Average | < 10 nM | [5] |

| 4AZA2996 | NCI-60 Panel Average | < 10 nM | [5] |

| 35a (R=OMe) | MCF-7 (Breast) | 6.41 µM | [1] |

| 35d (R=piperidine) | HepG2 (Liver) | 7.63 µM |[1] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is designed to validate the mechanism of action for nitropyridine compounds suspected of being microtubule-targeting agents.

-

Objective: To determine if the test compound inhibits the polymerization of purified tubulin into microtubules in a cell-free system.

-

Materials:

-

Lyophilized, high-purity (>99%) porcine brain tubulin.

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

GTP (100 mM stock).

-

Test nitropyridine compounds dissolved in DMSO (various concentrations).

-

Paclitaxel (positive control for polymerization), Vinblastine (positive control for inhibition).

-

96-well microplates (clear, flat-bottom).

-

Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.

-

-

Methodology:

-

Reagent Preparation: Reconstitute tubulin in General Tubulin Buffer on ice to a final concentration of 3.0 mg/ml. Prepare serial dilutions of the test compound, paclitaxel, and vinblastine in buffer. The final DMSO concentration in all wells should be <1%.

-

Assay Setup: On ice, add 5 µL of the compound dilutions (or DMSO vehicle control) to the appropriate wells of the 96-well plate.

-

Initiation of Polymerization: Add 50 µL of the cold tubulin solution to each well. Immediately add 0.5 µL of 100 mM GTP to initiate polymerization.

-

Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

-

Data Analysis & Interpretation:

-

Plot absorbance (OD 340 nm) versus time for each condition.

-

The vehicle control (DMSO) should show a sigmoidal curve representing normal polymerization.

-

Paclitaxel-treated wells should show an increased rate and extent of polymerization.

-

A potent inhibitor like the test nitropyridine compound should show a dose-dependent decrease in the rate and final absorbance, similar to the vinblastine control. This result validates that the compound directly inhibits tubulin polymerization.[5]

-

Inflammatory and Autoimmune Disorders

The potential for nitropyridines to modulate inflammatory pathways makes them attractive candidates for treating conditions like rheumatoid arthritis, inflammatory bowel disease, or acute lung injury (ALI).[1][8] A rational screening approach is essential to identify lead compounds in this area.

Caption: Experimental workflow for identifying anti-inflammatory nitropyridines.

Neurodegenerative Diseases

The hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's include protein aggregation, oxidative stress, and neuroinflammation.[9] While direct clinical development of nitropyridines for these conditions is in its infancy, their chemical scaffold is promising. Related nitrogen-containing heterocyclic compounds are being actively investigated to target these pathways.[10][11] For instance, compounds that can activate the synthesis of heat shock proteins can help protect neuronal tissue from toxic amyloid aggregation.[11] The development of nitropyridine derivatives that can cross the blood-brain barrier and modulate these pathways represents a significant, albeit challenging, future direction.

Antimicrobial and Antiviral Applications

Nitropyridine derivatives have demonstrated a wide spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties.[1] Furthermore, they are used as precursors for compounds with antimalarial and antiviral effects.[1][3][4] This broad bioactivity underscores the utility of the nitropyridine scaffold in developing novel agents to combat infectious diseases.

Conclusion and Future Outlook

Nitropyridine compounds represent a versatile and highly valuable class of molecules in drug discovery. Their synthetic tractability allows for the creation of diverse chemical libraries, while their inherent electronic properties make them potent bioactive agents. The well-established mechanism of microtubule destabilization provides a solid foundation for their continued development in oncology. Meanwhile, emerging evidence of their potential to modulate kinase activity and inflammatory pathways opens exciting new avenues for therapeutic intervention in a host of other diseases. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, improve pharmacokinetic profiles, and further elucidate their mechanisms of action in less-explored areas such as neurodegeneration and infectious disease. The nitropyridine scaffold is not merely an intermediate but a core component of next-generation therapeutics.

References

- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH.

- The Role of Nitropyridines in Pharmaceutical Development.

- 3-nitropyridine analogues as novel microtubule-targeting agents - PMC - PubMed Central.

- Nitropyridines in the Synthesis of Bioactive Molecules - OUCI.

- [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar.

- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD.

- Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - MDPI.

- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform

- Synthesis and Functionaliz

- Pyridine heterocycles: Compiling the anticancer capabilities - Intern

- Pyridine Moiety: Recent Advances in Cancer Tre

- A study on the anti-inflammatory effects of new deriv

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI.

- Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflamm

- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes.

- Chemists Synthesize Compounds To Treat Neurodegener

- Pyridine derivatives 46a–50 reported as anti-inflammatory agents.

Sources